molecular formula C12H20Cl2N2O B1433203 4-Morpholin-4-ylmethyl-benzylamine dihydrochloride CAS No. 1414958-29-4

4-Morpholin-4-ylmethyl-benzylamine dihydrochloride

Cat. No. B1433203
M. Wt: 279.2 g/mol
InChI Key: ORRTVNLGJAEORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a chemical compound with the CAS Number: 1414958-29-4 . It has a molecular weight of 279.21 and its IUPAC name is (4-(morpholinomethyl)phenyl)methanamine dihydrochloride . The compound is a white solid .


Molecular Structure Analysis

The linear formula of “4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is C12H20Cl2N2O . The Inchi Code is 1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H .


Physical And Chemical Properties Analysis

“4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” is a white solid . It has a molecular weight of 279.21 and its linear formula is C12H20Cl2N2O .

Scientific Research Applications

  • Scientific Field: Photopharmacology

    • Application Summary : The compound has been used in the exploration of photoswitchable binding interactions with small-molecule- and peptide-based inhibitors of trypsin . This research is part of the broader field of photopharmacology, which involves the use of light to control the activity of drugs.
    • Methods of Application : The compound was incorporated into the structure of a drug, the geometry of which can be reversibly controlled on irradiation with light . The change in structure on irradiation with light influences the molecule’s interaction with its target, to modulate biological activity .
    • Results or Outcomes : The best peptidic inhibitor displayed a more than fivefold difference in inhibitory activity between isomeric states, whereas the best small-molecule inhibitor only showed a 3.4-fold difference . This suggests that significant structural changes in critical binding motifs upon irradiation are essential for maximizing the difference in biological activity between isomeric states .
  • Scientific Field: Neurology

    • Application Summary : The compound has been linked to research in the field of neurology, specifically in relation to Parkinson’s disease (PD) . Leucine rich repeat kinase 2 (LRRK2) has been genetically linked to PD, and the most common LRRK2 mutation, G2019S, gives rise to increased kinase activity .
    • Methods of Application : The compound is used in the development of LRRK2 kinase inhibitors, which are potentially useful in the treatment of PD .
    • Results or Outcomes : The research is still ongoing, and the outcomes are not yet fully known .

Safety And Hazards

The safety information and MSDS for “4-Morpholin-4-ylmethyl-benzylamine dihydrochloride” can be found on the product link .

properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c13-9-11-1-3-12(4-2-11)10-14-5-7-15-8-6-14;;/h1-4H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRTVNLGJAEORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholin-4-ylmethyl-benzylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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